

# The Structural and Conformational Landscape of 4-(Benzylloxy)benzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name:	4-(Benzylloxy)-2-hydroxybenzaldehyde
Cat. No.:	B183881

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An In-depth Analysis for Researchers and Drug Development Professionals

## Introduction

4-(Benzylloxy)benzaldehyde, with the chemical formula  $C_{14}H_{12}O_2$ , is an aromatic ether and aldehyde that serves as a crucial intermediate in the synthesis of various organic molecules. Its structural scaffold is found in compounds developed for diverse applications, including as potential therapeutics and liquid crystals. Understanding the precise three-dimensional structure and conformational preferences of this molecule is paramount for structure-based drug design, materials science, and synthetic chemistry. This technical guide provides a comprehensive overview of the structural and spectroscopic properties of 4-(benzylloxy)benzaldehyde, supported by detailed experimental data and protocols.

## Molecular Structure and Conformation

The molecular architecture of 4-(benzylloxy)benzaldehyde consists of a benzaldehyde moiety linked to a benzyl group through an ether oxygen. This arrangement allows for rotational freedom around several single bonds, leading to various possible conformations. However, single-crystal X-ray diffraction studies have revealed a strong preference for a nearly planar conformation in the solid state.

**Figure 1:** 2D Chemical Structure of 4-(benzylloxy)benzaldehyde.

## Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive insight into the molecule's solid-state conformation. The structure of 4-(benzyloxy)benzaldehyde is characterized by an essentially planar arrangement.<sup>[1][2]</sup> The dihedral angle between the two aromatic rings is minimal, at 5.23 (9)<sup>°</sup>.<sup>[1][2]</sup> This planarity is further supported by the torsion angle C13—C8—C2—C7 of -9.2 (3)<sup>°</sup>.<sup>[1]</sup> The aldehyde group is also found to be coplanar with the benzaldehyde ring, as indicated by the C10—C11—C14—O2 torsion angle of -6.3 (3)<sup>°</sup>.<sup>[1]</sup>

This preferred planar conformation contrasts with some similarly substituted species that exhibit a more twisted structure, highlighting the subtle interplay of electronic and steric effects on molecular conformation.<sup>[1]</sup> The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds, primarily involving the aldehyde oxygen atom and hydrogen atoms from the methylene group of a neighboring molecule.<sup>[1][2]</sup>

Table 1: Crystallographic Data for 4-(benzyloxy)benzaldehyde

Parameter	Value	Reference
Chemical Formula	C <sub>14</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight (M <sub>r</sub> )	212.24	<a href="#">[1]</a>
Crystal System	Orthorhombic	<a href="#">[1]</a>
Space Group	Pna2 <sub>1</sub>	<a href="#">[2]</a>
a (Å)	11.4772 (11)	<a href="#">[1]</a>
b (Å)	12.9996 (12)	<a href="#">[1]</a>
c (Å)	7.2032 (6)	<a href="#">[1]</a>
Volume (V) (Å <sup>3</sup> )	1074.71 (17)	<a href="#">[1]</a>
Z (molecules/unit cell)	4	<a href="#">[1]</a>
Temperature (K)	123	<a href="#">[1]</a>
Radiation	Mo K $\alpha$ ( $\lambda$ = 0.71073 Å)	<a href="#">[2]</a>
Dihedral Angle (rings) (°)	5.23 (9)	<a href="#">[1][2]</a>

## Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure of 4-(benzyloxy)benzaldehyde and are routinely used for reaction monitoring and quality control.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. Spectra are typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

Table 2:  $^1\text{H}$  NMR Spectroscopic Data (400 MHz,  $\text{CDCl}_3$ )

Assignment	Chemical Shift ( $\delta$ , ppm)
Aldehyde (-CHO)	9.876
Aromatic (ortho to -CHO)	7.830
Aromatic (benzyl ring)	7.35 - 7.42
Aromatic (ortho to -OCH <sub>2</sub> )	7.070
Methylene (-OCH <sub>2</sub> -)	5.138

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data

Assignment	Chemical Shift ( $\delta$ , ppm)
Aldehyde (CHO)	190.7
Aromatic (C-O)	163.7
Aromatic (C-CH <sub>2</sub> )	135.9
Aromatic (C-CHO)	130.1
Aromatic (CH, ortho to -CHO)	131.9
Aromatic (CH, benzyl)	128.7, 128.3, 127.2
Aromatic (CH, ortho to -OCH <sub>2</sub> )	115.2
Methylene (-OCH <sub>2</sub> -)	70.2

Note: <sup>13</sup>C NMR data is based on typical values for this compound and may vary slightly based on experimental conditions.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups within the molecule based on their characteristic vibrational frequencies.

Table 4: Key FTIR Absorption Bands

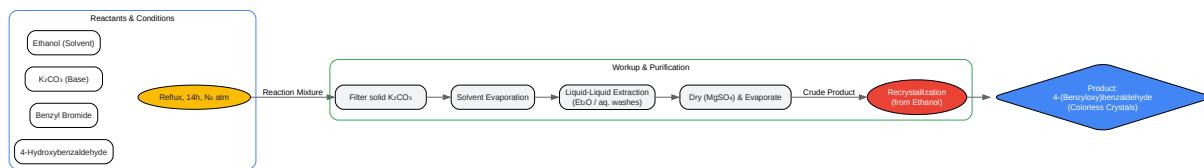
Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	3100-3000	Medium
Aliphatic C-H Stretch (CH <sub>2</sub> )	2950-2850	Medium
Aldehyde C-H Stretch (Fermi resonance)	~2850, ~2750	Weak
Carbonyl (C=O) Stretch	~1700-1685	Strong
Aromatic C=C Stretch	1600-1450	Medium
Asymmetric C-O-C (Ether) Stretch	~1250	Strong

# Experimental Protocols

Detailed and reproducible experimental methods are critical for obtaining high-quality data. The following sections outline standard protocols for the synthesis and characterization of 4-(benzyloxy)benzaldehyde.

## Synthesis via Williamson Etherification

A common and efficient method for preparing 4-(benzyloxy)benzaldehyde is the Williamson ether synthesis.<sup>[1]</sup> This involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a weak base.



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**Figure 2:** General workflow for the synthesis of 4-(benzyloxy)benzaldehyde.

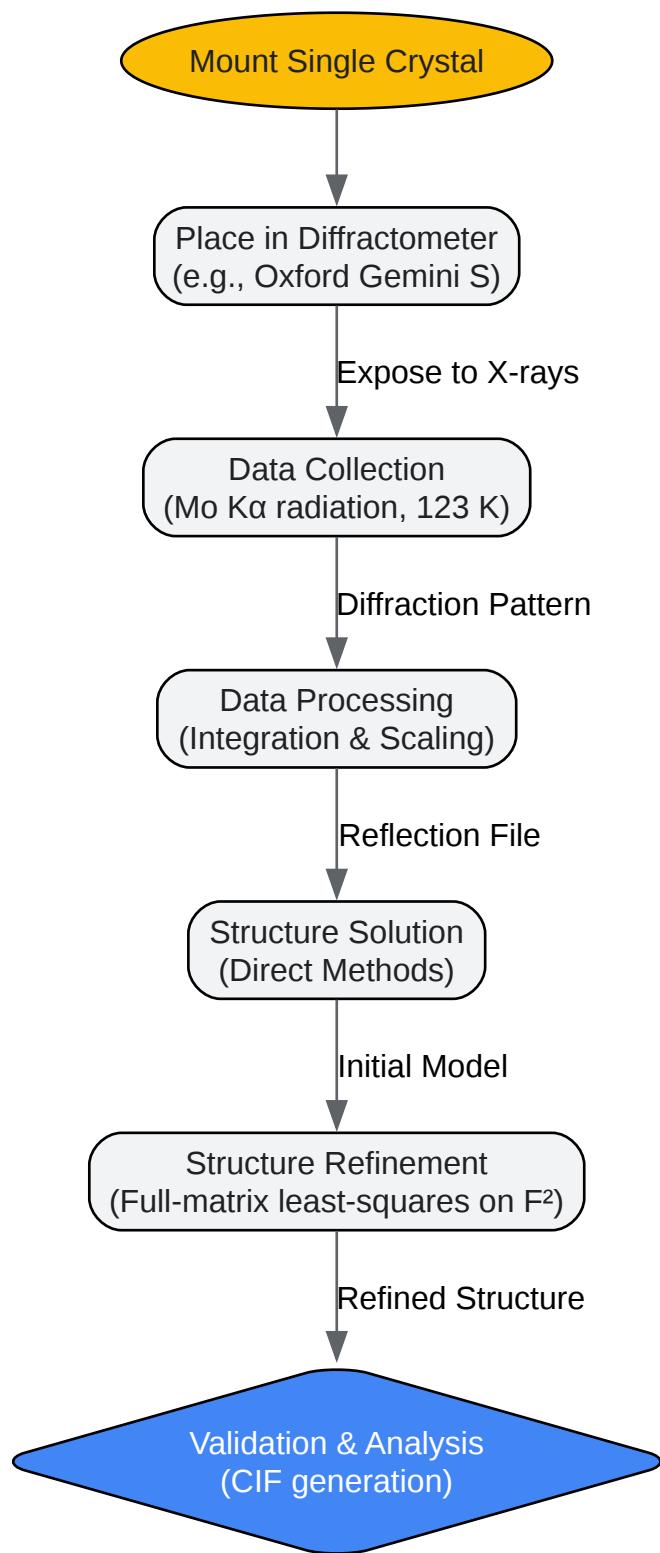
Protocol:

- Combine 4-hydroxybenzaldehyde (1.0 eq), benzyl bromide (~1.05 eq), and anhydrous potassium carbonate (~3.5 eq) in ethanol.
- Reflux the mixture under a nitrogen atmosphere for approximately 14 hours.<sup>[1]</sup>

- After cooling, filter the solid potassium carbonate and wash the residue with ethyl acetate.
- Remove the solvent from the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with saturated sodium chloride solution, 5% sodium hydroxide solution, and distilled water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Recrystallize the crude product from ethanol to yield pure, colorless crystals of 4-(benzyloxy)benzaldehyde.[\[1\]](#)

## Single-Crystal X-ray Diffraction

Obtaining high-quality crystals from a method like slow evaporation of an ethanol solution is the prerequisite for this analysis.



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**Figure 3:** Experimental workflow for single-crystal X-ray diffraction.

**Protocol:**

- Crystal Selection: A suitable single crystal of the compound is mounted on a goniometer head.
- Data Collection: Data is collected on a diffractometer, such as an Oxford Diffraction Gemini S, using Mo K $\alpha$  radiation at a low temperature (e.g., 123 K) to minimize thermal motion.<sup>[1]</sup>
- Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections (e.g., for Lorentz and polarization effects).
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using a full-matrix least-squares method against F<sup>2</sup>.<sup>[1]</sup> Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although some, like the aldehyde proton, may be refined freely.<sup>[1]</sup>

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 400 MHz).
- Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

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## References

- 1. 4-Benzylbenzaldehyde(4397-53-9) <sup>13</sup>C NMR [m.chemicalbook.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]

- To cite this document: BenchChem. [The Structural and Conformational Landscape of 4-(Benzylxy)benzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183881#structure-and-conformation-of-4-benzylxy-benzaldehyde>

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